molecular formula C15H9FN2O3S B5823907 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Katalognummer B5823907
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: XNBWPMNWANTBDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide, also known as FBXW7 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been found to inhibit the activity of FBXW7, a protein that plays a crucial role in regulating cell growth and division. The inhibition of FBXW7 by this compound has shown promising results in preclinical studies as a potential therapeutic target for cancer treatment.

Wirkmechanismus

The N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide protein is a component of the ubiquitin-proteasome system, which plays a crucial role in regulating protein degradation and turnover. N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide targets various proteins for degradation, including oncoproteins such as c-Myc, cyclin E, and Notch. The inhibition of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide by N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide leads to the accumulation of these oncoproteins, which in turn leads to the inhibition of cell growth and division.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide have been studied extensively in preclinical models. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments include its specificity for N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibition, its low toxicity in normal cells, and its promising anti-tumor activity. However, the limitations of using this compound in lab experiments include its complex synthesis method, its limited availability, and the need for further studies to determine its efficacy and safety in human clinical trials.

Zukünftige Richtungen

There are several future directions for the research and development of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide. These include:
1. Further studies to determine the efficacy and safety of this compound in human clinical trials.
2. Optimization of the synthesis method to improve the yield and scalability of this compound.
3. Development of more potent and selective N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors.
4. Investigation of the potential of this compound as a combination therapy with other anti-cancer agents.
5. Exploration of the role of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide inhibition in other diseases and disorders.

Synthesemethoden

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that starts with the synthesis of 6-fluoro-1,3-benzothiazol-2-amine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

Wissenschaftliche Forschungsanwendungen

The N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide protein is known to be a tumor suppressor, and its loss or inactivation has been linked to the development and progression of various cancers. The inhibition of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide by N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide has shown promising results in preclinical studies as a potential therapeutic target for cancer treatment. This compound has been tested in various cancer cell lines and animal models, and has shown significant anti-tumor activity.

Eigenschaften

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-9-2-3-10-13(6-9)22-15(17-10)18-14(19)8-1-4-11-12(5-8)21-7-20-11/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBWPMNWANTBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.